![molecular formula C18H13BrN2O3 B2995755 (2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide CAS No. 329195-41-7](/img/structure/B2995755.png)
(2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide, also known as BRAC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. The compound belongs to the class of chromene derivatives, which are known for their diverse biological activities. BRAC has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of (2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. It also induces apoptosis by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. Furthermore, (2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
(2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in vitro and in vivo, indicating its potential as an anti-inflammatory agent. It also induces apoptosis in cancer cells, leading to their death. Additionally, (2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide has been found to inhibit the growth of bacterial strains, suggesting its potential as an anti-microbial agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide in lab experiments is its diverse pharmacological properties. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities, making it a versatile compound for drug development. Additionally, the synthesis of (2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide is relatively straightforward and can be carried out using simple laboratory equipment. However, one of the limitations of using (2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research and development of (2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide. One potential direction is the optimization of its pharmacological properties by modifying its chemical structure. This could lead to the development of more potent and selective compounds for specific therapeutic applications. Another direction is the evaluation of its safety and toxicity profiles in animal models, which is necessary for the development of new drugs. Additionally, the potential use of (2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide as a diagnostic tool for cancer and other diseases could be explored.
Synthesemethoden
The synthesis of (2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide involves the reaction of 6-bromo-2H-chromene-3-carboxylic acid with 4-acetyl aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or dimethylformamide (DMF). The product is then purified by column chromatography to obtain the desired compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
(2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide has been extensively studied for its pharmacological properties and has shown promising results in various scientific research applications. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also has anti-cancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, (2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide has shown anti-microbial activity against various bacterial strains, including MRSA and E. coli.
Eigenschaften
IUPAC Name |
2-(4-acetylphenyl)imino-6-bromochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O3/c1-10(22)11-2-5-14(6-3-11)21-18-15(17(20)23)9-12-8-13(19)4-7-16(12)24-18/h2-9H,1H3,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGUQLVJCBSEMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

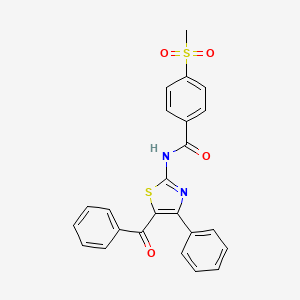
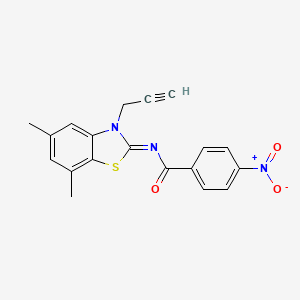
![Endo-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B2995676.png)
![N-(3-methylbutyl)-4-oxo-4-pyrrolo[1,2-a]quinoxalin-5(4H)-ylbutanamide](/img/structure/B2995678.png)
![2-((2-Chlorobenzyl)thio)-7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2995680.png)
![3-methyl-6-(4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2995681.png)
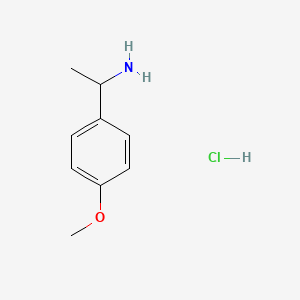
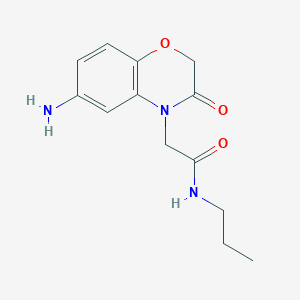
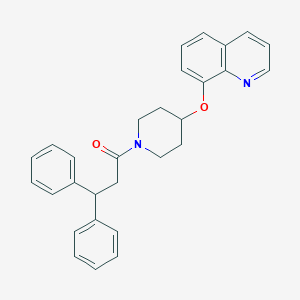
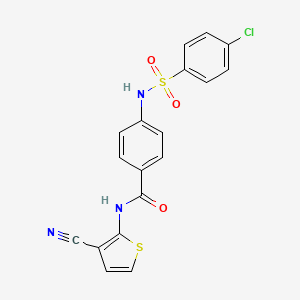
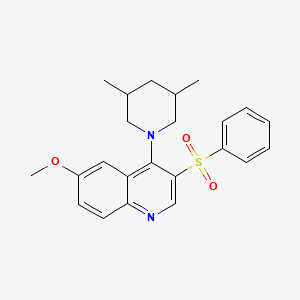
![2-[(3,4-dichlorobenzyl)sulfanyl]-4-{(Z)-[4-(4-methylpiperazino)phenyl]methylidene}-1H-imidazol-5-one](/img/structure/B2995691.png)

![6-methyl-3-(phenylamino)-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B2995693.png)